molecular formula C18H23N3O2 B6474718 2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole CAS No. 2640972-56-9

2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole

Cat. No.: B6474718
CAS No.: 2640972-56-9
M. Wt: 313.4 g/mol
InChI Key: OAHKKQZWMCKRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole (also known as 2M1A) is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. 2M1A is a heterocyclic compound, meaning it contains atoms of at least two different elements, in this case carbon and nitrogen, in a ring structure. It is a type of azetidine, which is a cyclic amine, and it can be synthesized in the laboratory.

Scientific Research Applications

2M1A has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It has been found to be a useful tool in the study of organic chemistry, as it can be used to synthesize other compounds. In addition, it has been used in the development of drugs, as it has been found to have some anti-cancer and anti-inflammatory properties. Furthermore, it has been studied as a possible anti-microbial agent, as it has been found to be effective against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

2M1A is a relatively easy compound to synthesize in the laboratory and is relatively stable. This makes it ideal for use in laboratory experiments. However, the compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable in acidic conditions, making it difficult to use in experiments that involve acidic solutions.

Future Directions

There are a variety of potential future directions for the study of 2M1A. For example, further research could be conducted to better understand its mechanism of action and its potential applications in drug development. In addition, further research could be conducted to explore its potential as an anti-microbial agent and its potential uses in other medical applications. Additionally, further research could be conducted to explore its potential uses as a catalyst in organic synthesis. Finally, further research could be conducted to explore its potential uses as a reagent in the synthesis of other compounds.

Synthesis Methods

2M1A is synthesized in the laboratory by a process known as the Mitsunobu reaction. This involves the reaction of an alcohol and a phosphine oxide in the presence of a base, such as diisopropylethylamine (DIPEA). The reaction produces a phosphonium salt, which is then treated with an azide to form an azide salt. This azide salt is then reacted with an aldehyde, such as benzaldehyde, to form the desired 2M1A.

Properties

IUPAC Name

[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13(2)23-17-6-4-16(5-7-17)18(22)21-11-15(12-21)10-20-9-8-19-14(20)3/h4-9,13,15H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHKKQZWMCKRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.